molecular formula C7H11Cl3N2 B6225245 2-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 2768326-66-3

2-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6225245
CAS No.: 2768326-66-3
M. Wt: 229.5
InChI Key:
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Description

2-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research and industry. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ethanamine group. This compound is often used in various chemical reactions and has applications in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Various amine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

2-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloropyridin-2-yl)ethan-1-amine
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 4-Acetyl-2-chloropyridine

Uniqueness

2-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2768326-66-3

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5

Purity

95

Origin of Product

United States

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